2-bromo-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide is a complex organic compound with the molecular formula C20H17BrN2O3S It is characterized by the presence of a bromine atom, a sulfonyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide typically involves multiple steps. One common method includes the bromination of N-{4-[(methylanilino)sulfonyl]phenyl}benzamide using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting the sulfonyl group or the aromatic rings.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
2-bromo-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide involves its interaction with specific molecular targets. The bromine atom and sulfonyl group play crucial roles in its binding affinity and reactivity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are essential to fully understand its mechanism.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-{4-[(methylanilino)sulfonyl]phenyl}benzamide
- 2-fluoro-N-{4-[(methylanilino)sulfonyl]phenyl}benzamide
- 2-iodo-N-{4-[(methylanilino)sulfonyl]phenyl}benzamide
Uniqueness
2-bromo-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogens may not be as effective.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C20H17BrN2O3S |
---|---|
Molecular Weight |
445.3 g/mol |
IUPAC Name |
2-bromo-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide |
InChI |
InChI=1S/C20H17BrN2O3S/c1-23(16-7-3-2-4-8-16)27(25,26)17-13-11-15(12-14-17)22-20(24)18-9-5-6-10-19(18)21/h2-14H,1H3,(H,22,24) |
InChI Key |
ULAUCLVWYFUYFI-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.